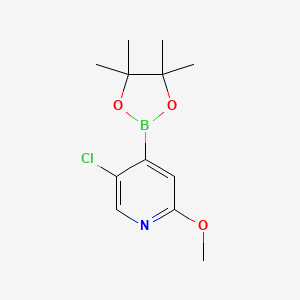
4-Bromo-3-fluoropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-fluoropyridin-2-amine is an aromatic organic compound containing a six-membered pyridine ring with bromine, fluorine, and amine functional groups attached at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . Another method involves the use of Selectfluor® for the high-yield preparation of substituted 3-fluoropyridines .
Industrial Production Methods: Industrial production methods for 4-Bromo-3-fluoropyridin-2-amine are not extensively documented. the use of scalable and efficient synthetic routes, such as palladium-catalyzed Suzuki cross-coupling reactions, is common in the production of similar pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluoropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like arylboronic acids in Suzuki cross-coupling reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Suzuki Cross-Coupling: Utilizes palladium catalysts and arylboronic acids to form new carbon-carbon bonds.
Major Products Formed:
Aryl-Substituted Pyridines: Formed through Suzuki cross-coupling reactions.
Fluorinated Pyridines: Resulting from selective fluorination processes.
Scientific Research Applications
4-Bromo-3-fluoropyridin-2-amine is used in various scientific research applications, including:
Medicinal Chemistry: As an intermediate in the synthesis of new drugs, such as inhibitors of transforming growth factor-β and thrombin inhibitors.
Material Chemistry: Due to its unique properties and reactivity, it is used in the development of new materials.
Biological Applications: Potential use in the synthesis of biologically active compounds and imaging agents for radiotherapy.
Mechanism of Action
The specific mechanism of action for 4-Bromo-3-fluoropyridin-2-amine is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, influenced by the presence of bromine, fluorine, and amine functional groups. These interactions can modulate biological pathways and processes, making the compound valuable in drug development and other applications .
Comparison with Similar Compounds
2-Fluoro-3-bromopyridine: Similar in structure but with different functional group positions.
5-Bromo-2-methylpyridin-3-amine: Another pyridine derivative used in similar synthetic applications.
Properties
IUPAC Name |
4-bromo-3-fluoropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHLJECLIZONNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417532-98-9 |
Source


|
| Record name | 4-bromo-3-fluoropyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/new.no-structure.jpg)



![2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2659937.png)

![4-Fluorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2659941.png)
![1,3-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2659942.png)
![3-Fluorosulfonyloxy-5-[(2R,4R)-4-methoxy-2-methylpiperidine-1-carbonyl]pyridine](/img/structure/B2659944.png)
![5-(azepan-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2659946.png)



![N-{4-[(2,4-dimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2659952.png)
